Cas no 25343-30-0 (2,6-Diethylphenylthiourea)
2,6-Diethylphenylthiourea Chemical and Physical Properties
Names and Identifiers
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- Thiourea,N-(2,6-diethylphenyl)-
- 1-(2,6-Diethylphenyl)-2-thiourea
- N-(2,6-diethylphenyl)thiourea
- (2,6-diethylphenyl)thiourea
- 1-(2,6-diethylphenyl)thiourea
- A817801
- CS-0237643
- EN300-18593
- UNII-Q734XI80JA
- J-015947
- (2, 6-diethylphenyl)thiourea
- MS-11541
- FT-0605496
- SR-01000065939-1
- 25343-30-0
- NSC 176357
- 2,6-diethylphenylthiourea
- SR-01000065939
- Z85923132
- THIOUREA, N-(2,6-DIETHYLPHENYL)-
- NSC-176357
- (2,6-diethylphenyl)thiourea;1-(2,6-Diethylphenyl)thiourea
- AKOS001074749
- MFCD00041166
- HMS561L02
- 3-PHENYL-2-(4,4,4-TRIFLUORO-3-OXO-BUT-1-ENYLAMINO)-PROPIONICACID
- Thiourea, (2,6-diethylphenyl)-
- SCHEMBL11543470
- Maybridge1_007108
- Q734XI80JA
- DTXSID60179988
- NSC176357
- UREA, 1-(2,6-DIETHYLPHENYL)-2-THIO-
- 2,6-Diethylphenylthiourea
-
- MDL: MFCD00041166
- Inchi: 1S/C11H16N2S/c1-3-8-6-5-7-9(4-2)10(8)13-11(12)14/h5-7H,3-4H2,1-2H3,(H3,12,13,14)
- InChI Key: UQCMKQLHZQIUHB-UHFFFAOYSA-N
- SMILES: S=C(N)NC1C(=CC=CC=1CC)CC
Computed Properties
- Exact Mass: 208.10300
- Monoisotopic Mass: 208.103
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 70.1A^2
Experimental Properties
- Density: 1.137
- Melting Point: 196-198°C
- Boiling Point: 319.3°Cat760mmHg
- Flash Point: 146.9°C
- Refractive Index: 1.637
- PSA: 70.14000
- LogP: 3.24020
2,6-Diethylphenylthiourea Security Information
- Safety Instruction: S22-S36/37-S45
- HazardClass:IRRITANT
- Safety Term:S22;S36/37;S45
- Risk Phrases:R25
2,6-Diethylphenylthiourea Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2,6-Diethylphenylthiourea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019109753-25g |
1-(2,6-Diethylphenyl)thiourea |
25343-30-0 | 95% | 25g |
$328.09 | 2023-09-02 | |
| Fluorochem | 018555-5g |
1-(2,6-Diethylphenyl)-2-thiourea |
25343-30-0 | 98 | 5g |
£49.00 | 2022-03-01 | |
| Fluorochem | 018555-25g |
1-(2,6-Diethylphenyl)-2-thiourea |
25343-30-0 | 98 | 25g |
£194.00 | 2022-03-01 | |
| TRC | D444830-50mg |
2,6-Diethylphenylthiourea |
25343-30-0 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D444830-100mg |
2,6-Diethylphenylthiourea |
25343-30-0 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D444830-500mg |
2,6-Diethylphenylthiourea |
25343-30-0 | 500mg |
$ 80.00 | 2022-06-05 | ||
| Key Organics Ltd | MS-11541-1MG |
2,6-Diethylphenylthiourea |
25343-30-0 | >97% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | MS-11541-5MG |
2,6-Diethylphenylthiourea |
25343-30-0 | >97% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | MS-11541-10MG |
2,6-Diethylphenylthiourea |
25343-30-0 | >97% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | MS-11541-20MG |
2,6-Diethylphenylthiourea |
25343-30-0 | >97% | 20mg |
£76.00 | 2023-04-18 |
2,6-Diethylphenylthiourea Suppliers
2,6-Diethylphenylthiourea Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 2,6-Diethylphenylthiourea
Research Brief on 2,6-Diethylphenylthiourea (CAS: 25343-30-0): Recent Advances and Applications in Chemical Biology and Medicine
2,6-Diethylphenylthiourea (CAS: 25343-30-0) is a thiourea derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its potential roles in enzyme inhibition, drug development, and as a biochemical tool. Recent studies have shed light on its mechanism of action, pharmacokinetic properties, and therapeutic potential, making it a subject of considerable interest for researchers in the field.
One of the most notable advancements in the study of 2,6-Diethylphenylthiourea is its role as an inhibitor of tyrosinase, an enzyme involved in melanin production. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against tyrosinase, with an IC50 value significantly lower than that of conventional inhibitors. The study utilized molecular docking and kinetic assays to elucidate the binding interactions between 2,6-Diethylphenylthiourea and the enzyme's active site, providing valuable insights for the development of novel skin-whitening agents and treatments for hyperpigmentation disorders.
In addition to its tyrosinase inhibitory properties, recent research has highlighted the potential of 2,6-Diethylphenylthiourea in cancer therapy. A preclinical study conducted in 2024 investigated its effects on apoptosis induction in various cancer cell lines. The results indicated that the compound selectively induces apoptosis in cancer cells while sparing normal cells, suggesting a promising therapeutic window. Further mechanistic studies revealed that this activity is mediated through the modulation of reactive oxygen species (ROS) levels and the activation of intrinsic apoptotic pathways. These findings position 2,6-Diethylphenylthiourea as a potential lead compound for anticancer drug development.
The pharmacokinetic profile of 2,6-Diethylphenylthiourea has also been a focus of recent investigations. A 2023 pharmacokinetic study in animal models reported favorable absorption and distribution characteristics, with moderate plasma protein binding and a half-life suitable for therapeutic applications. However, challenges related to its metabolism and potential drug-drug interactions were identified, prompting ongoing research into structural modifications to optimize its pharmacokinetic properties. These efforts aim to enhance the compound's bioavailability and reduce any off-target effects.
Beyond its therapeutic applications, 2,6-Diethylphenylthiourea has found utility as a biochemical tool in chemical biology research. Its ability to selectively interact with specific protein targets has made it valuable for studying enzyme mechanisms and protein-ligand interactions. Recent work has employed this compound in proteomic studies to identify novel protein targets and elucidate signaling pathways, contributing to a deeper understanding of cellular processes.
In conclusion, the growing body of research on 2,6-Diethylphenylthiourea (CAS: 25343-30-0) underscores its multifaceted potential in chemical biology and medicine. From its applications as a tyrosinase inhibitor and anticancer agent to its use as a biochemical probe, this compound continues to reveal new opportunities for scientific exploration and therapeutic development. Future research directions may include further optimization of its structure-activity relationships, exploration of combination therapies, and translation of preclinical findings into clinical applications. As studies progress, 2,6-Diethylphenylthiourea is poised to remain an important compound in the toolkit of researchers and drug developers in the chemical biology and pharmaceutical fields.
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